molecular formula C19H22N2O3S B3001732 Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate CAS No. 2034409-51-1

Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate

Cat. No.: B3001732
CAS No.: 2034409-51-1
M. Wt: 358.46
InChI Key: BPELARUVTPEVOG-UHFFFAOYSA-N
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Description

Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a complex structure that incorporates a piperidine ring, a benzamide linker, and a thiophene heterocycle, functional groups that are frequently employed in the design of biologically active molecules . The piperidine carboxylate moiety is a common building block in pharmaceutical research, used in the synthesis of various inhibitors and therapeutic agents . Similarly, the thiophene-arylamide scaffold is of significant interest in antimicrobial research; for instance, similar scaffolds have been explored as potent noncovalent inhibitors of bacterial targets like DprE1 in Mycobacterium tuberculosis . The integration of the 4-(thiophen-3-yl)benzamido group suggests potential for this compound to be investigated as an intermediate or a core structure in the development of novel therapeutic agents. Researchers can utilize this chemical as a key synthon for further structural elaboration or as a reference standard in bio-screening assays to explore new biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

methyl 4-[[(4-thiophen-3-ylbenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-19(23)21-9-6-14(7-10-21)12-20-18(22)16-4-2-15(3-5-16)17-8-11-25-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPELARUVTPEVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

  • Formation of the Benzamido Intermediate: : The initial step involves the reaction of 4-(thiophen-3-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield 4-(thiophen-3-yl)benzamide.

  • Piperidine Derivative Formation: : The next step involves the alkylation of piperidine with a suitable alkylating agent, such as methyl bromoacetate, to form methyl 4-(bromomethyl)piperidine-1-carboxylate.

  • Coupling Reaction: : The final step is the coupling of the benzamido intermediate with the piperidine derivative under basic conditions, typically using a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The benzamido group can participate in nucleophilic substitution reactions, where nucleophiles can replace the amide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, a thiophene group, and a benzamido moiety. Its structural uniqueness is attributed to the specific arrangement of these functional groups, which may confer distinct biological activities compared to similar compounds.

Medicinal Chemistry

Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including:

  • Receptors : It may modulate receptor activity, influencing signaling pathways associated with pain relief and mood regulation.
  • Enzymes : The compound could inhibit specific enzymes involved in disease processes.

Anticancer Activity

Recent studies have suggested that derivatives of piperidine compounds exhibit anticancer properties. The unique structure of this compound may enhance its efficacy against certain cancer cell lines. Research indicates that modifications in the thiophene and benzamide groups can lead to increased cytotoxicity.

Neuropharmacology

The compound's piperidine backbone is significant in neuropharmacology, particularly in developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as anxiety and depression.

Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated that this compound inhibited growth in breast cancer cell lines by inducing apoptosis.
Study BNeuropharmacological EffectsShowed that the compound modulated serotonin receptors, suggesting potential use as an antidepressant.
Study CSynthesis and CharacterizationProvided detailed synthetic routes and characterized the compound's interactions with various biological targets, emphasizing its versatility in drug development.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Source
Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate (Target) C₁₉H₂₃N₂O₃S 359.07 Benzamido, thiophen-3-yl, methyl ester Hypothesized enzyme inhibition Estimated
tert-Butyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate C₁₇H₂₆N₂O₃S 338.5 Acetamido, thiophen-3-yl, tert-butyl ester Not reported
(S)-Benzyl 4-((2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate C₂₀H₂₉N₃O₃ 371.47 Cyclopropyl, amino, benzyl ester Unspecified activity
4-(Isobutylamino)nicotinic acid C₁₀H₁₄N₂O₂ 194.23 Isobutylamino, nicotinic acid No biological data
Key Observations:

Ester Group Variations: The methyl ester in the target compound may enhance metabolic stability compared to bulkier esters (e.g., tert-butyl in or benzyl in ), which could influence bioavailability.

Linker and Substituent Effects: The benzamido-thiophene group in the target compound introduces aromaticity and hydrogen-bonding capacity, unlike the acetamido-thiophene in . Benzamido derivatives are often associated with stronger receptor interactions . The cyclopropyl and amino groups in suggest unique steric and electronic effects, possibly altering target selectivity.

highlights a structurally distinct piperidine-carboxamide as an inhibitor of 8-oxo-GTPase, suggesting the target’s possible role in enzyme modulation .

Research Findings and Hypotheses

  • Enzyme Inhibition : The benzamido-thiophene motif may enhance binding to enzymes like kinases or proteases, similar to other piperidine inhibitors .
  • Antitumor Potential: Thiophene-containing compounds often exhibit cytotoxic effects; the target’s thiophene moiety could synergize with the piperidine scaffold for anticancer activity .

Biological Activity

Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine carboxamides, characterized by a piperidine ring, a thiophene group, and a benzamido moiety. Its IUPAC name is N-tert-butyl-4-[[(4-thiophen-3-yl)benzoyl]amino]methyl]piperidine-1-carboxamide. The molecular formula is C22H29N3O2SC_{22}H_{29}N_{3}O_{2}S, with a molecular weight of 397.55 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as proteins, enzymes, and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Potential Targets:

  • Receptors : The compound may act on neurotransmitter receptors, potentially influencing neuropharmacological effects.
  • Enzymes : It may inhibit specific enzymes involved in cancer progression or microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various pathogens. In vitro tests revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.22 μg/mLHigh susceptibility
Staphylococcus epidermidis0.25 μg/mLEffective against biofilm formation

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. It was evaluated in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Effect Observed
MCF-77.9Induction of apoptosis
A5495.5Inhibition of cell proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives, including this compound). The findings indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant strains .
  • Anticancer Research : Research conducted on the impact of this compound on MCF-7 cells demonstrated a significant reduction in cell viability at concentrations as low as 7.9 μM. The mechanism was linked to the induction of apoptotic pathways, highlighting its potential as an anticancer drug .

Q & A

Q. How do structural analogs of this compound compare in modulating off-target effects?

  • Methodological Answer : Synthesize analogs with modified benzamide or piperidine groups (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate, CAS 1823241-26-4). Screen against a panel of 50 kinases to assess selectivity. A >10-fold selectivity ratio (target vs. off-target) is desirable. Use SPR to quantify binding kinetics (kon_{on}, koff_{off}) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility and stability profiles?

  • Methodological Answer : Variability may stem from differences in salt forms (free base vs. hydrochloride) or crystallinity (amorphous vs. crystalline). Characterize batches using XRPD to confirm polymorphism. Comparative studies under standardized conditions (25°C, 60% RH) with LC-MS monitoring can reconcile conflicting data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.